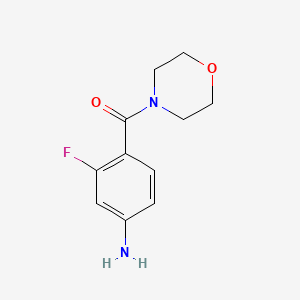

3-Fluoro-4-(morpholine-4-carbonyl)aniline

Description

Properties

IUPAC Name |

(4-amino-2-fluorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVPTYDORKXRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(morpholine-4-carbonyl)aniline typically involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group . The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and triethylamine (TEA) as a base .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(morpholine-4-carbonyl)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The nitro group in the precursor can be reduced to an amine group using reducing agents like Fe/NH4Cl.

Substitution: It can undergo nucleophilic substitution reactions, particularly involving the fluorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like iron powder and ammonium chloride are used.

Substitution: Reagents such as sodium hydride and various alkyl halides are employed.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound.

Reduction: The primary amine derivative.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-Cancer Activity

One of the most significant applications of 3-Fluoro-4-(morpholine-4-carbonyl)aniline is in the development of anti-cancer agents. Research indicates that compounds containing morpholine derivatives can modulate protein kinase activity, which is crucial for regulating cellular functions such as proliferation and apoptosis. For instance, a patent (EP2210607B1) describes a series of compounds, including this aniline derivative, aimed at treating various cancers by inhibiting specific kinase pathways .

Case Study:

- Compound Development: A study focused on synthesizing derivatives of this compound showed promising results against cancer cell lines, demonstrating its potential as a lead compound for further drug development.

3.1 Drug Formulation

The compound is utilized in the formulation of drugs targeting various diseases due to its ability to interact with biological targets effectively. Its structural properties allow it to penetrate biological membranes, making it suitable for oral or parenteral administration.

3.2 Peptide Synthesis

This compound is also employed as a coupling agent in peptide synthesis. It facilitates the formation of peptide bonds through its reactive carbonyl group, enhancing the yield and purity of synthesized peptides .

Research and Development

Ongoing research focuses on optimizing the pharmacological profile of this compound by modifying its structure to enhance potency and reduce toxicity. This includes exploring various substitution patterns on the morpholine ring to improve biological activity.

Table 2: Research Findings on Structural Variations

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(morpholine-4-carbonyl)aniline involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of linezolid, it plays a role in inhibiting bacterial protein synthesis by binding to the bacterial ribosome . The compound’s structure allows it to form hydrogen bonds and interact with various enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to other fluorinated aniline derivatives with heterocyclic substituents. Key differences lie in substituent groups, electronic effects, and bioactivity.

Table 1: Structural and Functional Comparisons

Table 2: Electronic and Physicochemical Properties

| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) | Hydrogen Bond Acceptors | Key Structural Influence |

|---|---|---|---|---|---|

| This compound | 1.2 | 0.5 (DMSO) | N/A | 5 | Carbonyl enhances electron-withdrawing effect |

| 3-Fluoro-4-(morpholin-4-yl)aniline | 1.8 | 1.2 (MeOH) | 61–62 | 3 | Morpholine improves membrane permeability |

| 3-Fluoro-4-(trifluoromethoxy)aniline | 2.5 | 0.3 (EtOAc) | 78–80 | 3 | Trifluoromethoxy increases lipophilicity |

| 3-Fluoro-4-(tetrahydrofuranmethoxy)aniline | 2.1 | 0.8 (CHCl₃) | 78–80 | 4 | Ether linkage balances hydrophilicity |

Key Research Findings

Bioactivity :

- Antimicrobial Activity : this compound derivatives exhibit potent antitubercular activity, with MIC values <10 µg/mL against Mycobacterium tuberculosis . In contrast, morpholine-containing analogs without the carbonyl group show reduced potency (MIC: ~20 µg/mL) .

- Kinase Inhibition : Derivatives with pyrrolo-triazine or pyridinyl substituents (e.g., 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline) demonstrate c-Met kinase inhibition (IC₅₀: 10–50 nM), attributed to improved π-π stacking and hydrogen bonding .

Synthetic Routes :

- The target compound is synthesized via reductive amination or nucleophilic substitution, similar to methods used for 3-fluoro-4-(3-methylpiperidinyl)aniline (NaBH₄/I₂ reduction) .

- Morpholine-4-carbonyl derivatives require additional steps, such as coupling morpholine carbonyl chloride to fluorinated aniline intermediates .

SAR Insights: Morpholine vs. Piperidine: Morpholine-based compounds exhibit better solubility and lower toxicity than piperidine analogs due to the oxygen atom in the morpholine ring . Carbonyl Group Impact: The carbonyl in this compound enhances binding to enzyme active sites (e.g., c-Met kinase) via hydrogen bonding, unlike non-carbonyl analogs .

Biological Activity

3-Fluoro-4-(morpholine-4-carbonyl)aniline, with the CAS number 934601-04-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃FN₂O₂

- Molar Mass : 224.24 g/mol

- IUPAC Name : this compound

- Physical Form : Powder

- Purity : 95% .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalysis.

- Receptor Modulation : It can act on receptors involved in neurotransmission, potentially influencing pain and inflammation pathways .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antihypertensive Effects : Preliminary studies suggest potential antihypertensive properties, akin to other piperidine derivatives.

- Antinociceptive Activity : The compound has shown promise in reducing pain perception in animal models, indicating potential use as an analgesic.

- Neuroprotective Effects : Emerging evidence suggests that it may protect neuronal cells from damage, which could be beneficial in neurodegenerative conditions .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

| Parameter | Description |

|---|---|

| Absorption | Rapid absorption post-administration |

| Distribution | Wide distribution in tissues, especially nervous tissue |

| Metabolism | Primarily metabolized by cytochrome P450 enzymes |

| Elimination Half-life | Approximately 4 hours |

Case Studies and Experimental Data

Several studies have highlighted the pharmacological effects of this compound:

-

Study on Antinociceptive Activity :

- A study demonstrated that administration of the compound resulted in a significant reduction in pain response in rodent models compared to control groups.

- The mechanism was linked to modulation of pain pathways involving opioid receptors.

- Neuroprotective Study :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-4-(morpholine-4-carbonyl)aniline, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling morpholine-4-carbonyl chloride with 3-fluoro-4-nitroaniline, followed by reduction of the nitro group. A reported procedure uses trifluoroacetic acid (TFA) in sec-butanol for condensation, with purification via silica gel chromatography (CH₂Cl₂:MeOH 9:1) to achieve ~49% yield . To optimize yields, consider varying reaction temperatures (80–120°C), solvent polarity, and catalyst loading. Monitoring intermediates via TLC or HPLC ensures stepwise efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine experimental and computational approaches:

- NMR : The fluorine atom induces spin-spin coupling with adjacent protons, detectable in ¹⁹F NMR (δ ~ -120 ppm) and ¹H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) .

- IR/Raman : Identify carbonyl (C=O, ~1650 cm⁻¹) and morpholine ring vibrations (~1100 cm⁻¹) .

- DFT Calculations : Validate spectral predictions (e.g., HOMO-LUMO gaps, vibrational modes) using Gaussian or ORCA software .

Q. What is the pharmacological significance of the morpholine and fluorine substituents in this compound?

- Methodological Answer : The morpholine group enhances solubility and bioavailability via hydrogen bonding, while fluorine increases metabolic stability and lipophilicity, improving target binding (e.g., c-Met kinase inhibition) . For bioactivity validation, perform enzyme inhibition assays (IC₅₀ measurements) and cellular cytotoxicity screens (e.g., against A549 lung cancer cells) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) and QSAR models to simulate interactions with c-Met kinase (PDB: 3LQ8). Focus on key residues (e.g., Met1160, Lys1110) and validate predictions with free-energy perturbation (FEP) or MM-GBSA calculations . Compare results with experimental IC₅₀ values to refine models.

Q. How should researchers address contradictory data on solubility or reactivity of this compound?

- Methodological Answer : Discrepancies in solubility (e.g., "not available" in some databases) require empirical testing:

- Solubility Screening : Use shake-flask method in buffers (pH 1–7.4) and DMSO.

- Reactivity Analysis : Probe stability under light/heat via accelerated degradation studies (ICH Q1A guidelines) .

- Data Reconciliation : Cross-validate with HPLC purity assays (>95% purity thresholds) and computational logP predictions (XLogP3 ~2.9) .

Q. What strategies are recommended for studying the photodegradation of this compound in environmental contexts?

- Methodological Answer : Apply Box-Behnken experimental design to optimize MnFe₂O₄/Zn₂SiO₄ photocatalysts under solar simulation. Monitor degradation via LC-MS (m/z 196.2 → fragments) and quantify kinetics using pseudo-first-order models. Control variables include catalyst loading (0.1–1.0 g/L) and UV intensity (300–500 nm) .

Q. How can impurity profiling during synthesis be systematically managed?

- Methodological Answer : Identify common impurities (e.g., Linezolid intermediates like N-[[3-[3-Fluoro-4-morpholinyl]phenyl]methyl]phthalimide) using HPLC-MS with C18 columns (ACN/0.1% formic acid gradient). For structural confirmation, compare retention times and MS/MS spectra with reference standards (e.g., LGC MM3300.23-0025) .

Q. What experimental approaches elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., replacing morpholine with piperazine or methyl groups) and assess:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.